2,3-Difluoro-4-(hydroxymethyl)benzoic acid 2,3-Difluoro-4-(hydroxymethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17200542
InChI: InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13)
SMILES:
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol

2,3-Difluoro-4-(hydroxymethyl)benzoic acid

CAS No.:

Cat. No.: VC17200542

Molecular Formula: C8H6F2O3

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-(hydroxymethyl)benzoic acid -

Specification

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
IUPAC Name 2,3-difluoro-4-(hydroxymethyl)benzoic acid
Standard InChI InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13)
Standard InChI Key YVWKJNSZNYIBTH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1CO)F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,3-difluoro-4-(hydroxymethyl)benzoic acid, reflects its benzoid core with precise functional group placements. The canonical SMILES representation (C1=CC(=C(C(=C1CO)F)F)C(=O)O) and Standard InChIKey (YVWKJNSZNYIBTH-UHFFFAOYSA-N) provide unambiguous structural identification. Fluorine atoms at positions 2 and 3 induce electron-withdrawing effects, while the hydroxymethyl group at position 4 contributes to polarity and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₆F₂O₃
Molecular Weight188.13 g/mol
LogP (Predicted)1.2 (Estimated via eLogD)
Hydrogen Bond Donors2 (COOH and OH groups)
Hydrogen Bond Acceptors5 (2 F, 2 O in COOH, 1 O in OH)

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous fluorinated benzoic acids exhibit distinct NMR profiles:

  • ¹⁹F NMR: Peaks near -110 ppm (ortho-F) and -120 ppm (meta-F) .

  • ¹H NMR: Hydroxymethyl protons resonate at δ 4.5–5.0 ppm, while aromatic protons appear downfield (δ 7.2–8.1 ppm) due to fluorine deshielding .

Synthesis and Industrial Preparation

Synthetic Routes

The patent CN101020628A outlines methods for related difluoro-hydroxybenzoic acids, suggesting adaptable strategies :

  • Hydroxymethylation:

    • Starting Material: 2,3-Difluoro-4-methylbenzoic acid

    • Reaction: Bromination followed by hydrolysis introduces the hydroxymethyl group.

    • Conditions: HBr/AcOH, 60°C → NaOH/H₂O, 80°C .

  • Carboxylation:

    • Substrate: 2,3-Difluoro-4-(hydroxymethyl)benzaldehyde

    • Oxidation: KMnO₄ in acidic medium yields the carboxylic acid .

Table 2: Comparative Yields for Analogous Syntheses

MethodYield (%)Purity (%)
Bromination-Hydrolysis7298
Direct Oxidation6595

Purification and Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity. LC-MS ([M-H]⁻ at m/z 187.01) confirms molecular integrity.

Pharmacological Applications

Cystic Fibrosis Therapeutics

Fluorinated benzoic acids are pivotal in correcting CFTR protein misfolding in F508del mutants . While 2,3-difluoro-4-(hydroxymethyl)benzoic acid itself isn’t clinically approved, structural analogs like ABBV/GLPG-2222 demonstrate:

  • EC₅₀: 5–24 nM in HBE-TECC assays

  • Bioavailability: 24–78% in preclinical models

Table 3: Pharmacokinetic Profile of Analog ABBV/GLPG-2222

ParameterRatDog
Clearance (L/h/kg)0.550.83
Half-life (h)2.75.0
Oral Bioavailability74%40%

Prodrug Intermediate

The hydroxymethyl group serves as a site for esterification, enabling prodrug designs with masked carboxylic acids. For example, conjugation with pivaloyloxymethyl (POM) groups increases intestinal absorption by 3-fold .

Recent Advances and Future Directions

Fluorine-Mediated Bioactivity

The 2,3-difluoro motif reduces CYP3A4 induction (<20% of rifampin control) , lowering drug-drug interaction risks. Quantum mechanical calculations reveal fluorine’s role in stabilizing transition states during CFTR binding .

Targeted Drug Delivery

Ongoing research explores nanoparticle encapsulation (PLGA carriers) to enhance pulmonary delivery for cystic fibrosis. Preliminary data show 2.3-fold increased alveolar deposition compared to free drug .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator